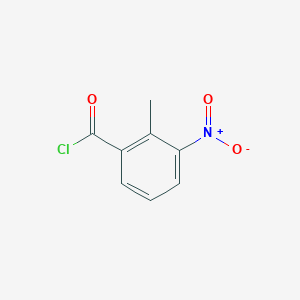

2-Methyl-3-nitrobenzoyl chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENLNPJRTOHQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479952 | |

| Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-41-3 | |

| Record name | 2-Methyl-3-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Framework for 2 Methyl 3 Nitrobenzoyl Chloride

Significance in Contemporary Organic Synthesis Research

2-Methyl-3-nitrobenzoyl chloride serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a nitro group, which can be readily transformed into other functionalities. The electrophilic nature of the acyl chloride group allows it to readily participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives. This reactivity makes it an important intermediate for introducing the 2-methyl-3-nitrobenzoyl moiety into more complex molecular architectures.

A notable application of this compound is in the synthesis of pharmaceutical agents. For instance, it is a precursor in the synthesis of Lenalidomide, a significant immunomodulatory drug. google.com The synthesis involves reacting methyl 2-bromomethyl-3-nitrobenzoate, derived from 2-methyl-3-nitrobenzoic acid, with 3-(2,6-dioxopiperidin-3-yl)ammonium chloride. google.com Furthermore, derivatives of this compound are utilized in the preparation of aroylindoles, which have been investigated as tubulin-inhibitory antimitotic agents. chemicalbook.com

The strategic placement of the methyl and nitro groups on the benzene (B151609) ring also influences its reactivity and the properties of its derivatives. The compound's chemical characteristics are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Boiling Point | 286.7°C at 760 mmHg |

| Density | 1.386 g/cm³ |

| Refractive Index | 1.579 |

| LogP | 2.805 |

| Polar Surface Area | 62.89 Ų |

Interdisciplinary Research Perspectives

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary research areas, most notably medicinal and agricultural chemistry.

In the realm of medicinal chemistry, the compound is a key intermediate for creating new bioactive molecules. Its derivatives have been explored for their potential therapeutic applications. For example, certain derivatives have demonstrated antimicrobial properties, showing effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis by disrupting their cellular functions.

From an agricultural chemistry perspective, 2-methyl-3-nitrobenzoic acid, the precursor to this compound, is an important intermediate in the production of the bishydrazide insecticide methoxyfenozide. google.com This highlights the compound's relevance in developing new crop protection agents. The synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, can be achieved through various methods, as detailed in the following table.

Table 2: Synthesis Methods for 2-Methyl-3-nitrobenzoic Acid

| Starting Material | Reagents and Conditions | Yield | Key Findings |

|---|---|---|---|

| 3-nitro-o-xylene | O₂, cobaltous diacetate, manganese acetate (B1210297), tetrabromoethane, 90–125°C, 18 hours | ~80% | An industrially viable method where recycling the mother liquor improves efficiency. |

| 3-nitro-o-xylene | Dihydrogen peroxide, cobalt(II) acetate, manganese(II) acetate, hexanoic acid at 60°C for 12 hours | 87% | A method that proceeds under milder conditions. google.com |

| 2-methylbenzoyl chloride | Concentrated HNO₃, concentrated H₂SO₄, low temperatures (0-5°C) | - | This route involves nitration of the benzoyl chloride, but the primary product is the nitrobenzoyl chloride itself, not the carboxylic acid. |

The conversion of 2-methyl-3-nitrobenzoic acid to this compound is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. sigmaaldrich.com

Advanced Synthetic Methodologies for 2 Methyl 3 Nitrobenzoyl Chloride

Established Preparative Routes

The traditional synthesis of 2-Methyl-3-nitrobenzoyl chloride relies on two primary, well-documented chemical transformations. These methods are characterized by their directness and historical prevalence in laboratory and industrial settings.

Nitration of 2-Methylbenzoyl Chloride

One of the most direct methods for preparing this compound is through the electrophilic nitration of 2-methylbenzoyl chloride. This reaction involves treating 2-methylbenzoyl chloride with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is highly regioselective, with the nitro group being directed to the 3-position on the aromatic ring.

To control the reaction's selectivity and minimize the formation of unwanted byproducts from over-nitration or side reactions, strict temperature control is crucial. The process is typically carried out at low temperatures, generally between 0 and 5 °C.

| Parameter | Condition |

| Starting Material | 2-Methylbenzoyl Chloride |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | 0–5 °C |

| Key Feature | Direct synthesis requiring strict temperature control for regioselectivity |

Chlorination of 2-Methyl-3-nitrobenzoic Acid

An alternative and widely utilized pathway to this compound begins with 2-Methyl-3-nitrobenzoic acid. This route converts the carboxylic acid functional group into an acyl chloride. This transformation is a fundamental reaction in organic synthesis, and several chlorinating agents can be employed. ontosight.ailibretexts.orgchemguide.co.uk

The most common reagent for this purpose is thionyl chloride (SOCl₂). chemguide.co.ukwikipedia.org The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent such as toluene (B28343) or 1,2-dichloroethane. chemicalbook.com The reaction temperature is generally maintained around 75–85 °C. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukwikipedia.orgyoutube.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.comtaylorandfrancis.com One specific method reports a 100% yield by refluxing 2-nitro-3-methylbenzoic acid with thionyl chloride and a drop of DMF in 1,2-dichloro-ethane for three hours. chemicalbook.com

Other chlorinating agents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective for this conversion. libretexts.orgwikipedia.org Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.org When using oxalyl chloride, the reaction is also frequently catalyzed by DMF, where the active chlorinating agent is an in-situ generated imidoyl chloride derivative. wikipedia.orgorganic-chemistry.org

| Chlorinating Agent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Reflux in solvent (e.g., toluene, 1,2-dichloroethane), often with catalytic DMF. chemicalbook.com | SO₂, HCl (gaseous) chemguide.co.uk | Widely used due to efficiency and gaseous byproducts simplifying purification. wikipedia.org |

| Oxalyl Chloride ((COCl)₂) | Often used with catalytic DMF. wikipedia.orgorganic-chemistry.org | CO, CO₂, HCl (gaseous) | Milder, more selective reagent, but more expensive than SOCl₂. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Reaction is often performed neat or in an inert solvent. libretexts.org | POCl₃, HCl | Effective, but produces a liquid byproduct (POCl₃) that requires separation. libretexts.org |

The precursor, 2-Methyl-3-nitrobenzoic acid, is itself typically synthesized via the oxidation of 3-nitro-o-xylene. chemicalbook.comgoogle.com This oxidation can be achieved using oxidizing agents like dioxygen in the presence of metal acetate (B1210297) catalysts (e.g., cobaltous diacetate and manganese acetate) at elevated temperatures (90–125 °C). chemicalbook.com

General Advancements in Acyl Chloride Synthesis Relevant to the Compound

Progress in chemical synthesis continually seeks to improve efficiency, safety, and environmental performance. These advancements, while not always specific to this compound, are applicable to its production and represent the future of acyl chloride manufacturing.

Development of Sustainable Production Processes

Sustainable or "green" chemistry principles are increasingly influencing the design of synthetic routes for acyl chlorides. The focus is on reducing hazardous waste, minimizing energy consumption, and using renewable resources. tandfonline.com

A key area of green chemistry is the replacement of conventional, often volatile and toxic, organic solvents with more environmentally benign alternatives. tandfonline.com For acyl chloride synthesis, research has explored the use of Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a liquid with a much lower melting point than the individual components. cellulosechemtechnol.roresearchgate.net These solvents are often biodegradable, non-toxic, and can be derived from natural sources. cellulosechemtechnol.ro

The development of recyclable catalysts is another significant advancement. google.com For the chlorination of carboxylic acids, solid-supported or polymeric catalysts have been designed. google.com For instance, recyclable polymeric catalysts can be used with reagents like thionyl chloride, allowing for easy separation of the catalyst from the product mixture by filtration. google.comgoogle.com This simplifies purification, reduces waste, and allows the catalyst to be reused, making the process more economical and sustainable. google.com Metal-free catalytic systems are also being developed to avoid contamination of the final product with residual metals. tandfonline.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for acyl chloride synthesis. acs.orgresearchgate.net Microreactors, with their small channel dimensions, provide superior heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. researchgate.net

This enhanced control is particularly beneficial for potentially hazardous or highly exothermic reactions. The synthesis of acyl chlorides can be performed more safely and efficiently in a flow system. acs.org For example, highly toxic but effective reagents like phosgene (B1210022) can be generated and consumed in-situ within a closed-loop flow reactor, minimizing operator exposure and the risks associated with storage and handling. acs.orgresearchgate.net A continuous-flow process using the phosgene substitute bis(trichloromethyl)carbonate (BTC) has been shown to be an efficient method for activating carboxylic acids to form acyl chlorides, generating only gaseous byproducts (CO₂ and HCl). researchgate.net This technology enables rapid, safe, and scalable production of acyl chlorides with minimal waste. acs.orgresearchgate.net

Innovations in Chlorinating Agents and Conditions

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For the preparation of this compound from its precursor, 2-Methyl-3-nitrobenzoic acid, traditional methods have often relied on standard chlorinating agents. However, recent advancements have focused on developing novel reagents and optimizing reaction conditions to improve efficiency, yield, safety, and cost-effectiveness. These innovations address the limitations of classical methods, which can be harsh and produce difficult-to-remove byproducts.

The conventional synthesis of acyl chlorides from carboxylic acids frequently employs thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF), or oxalyl chloride. chemicalbook.comgoogle.com While effective, these reagents can be highly reactive and toxic. Innovations in this area aim to utilize milder conditions, more efficient catalytic systems, and more atom-economical reagents.

Brønsted Acid-Catalyzed Chlorination

A significant development involves the use of Brønsted acids as catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.com This method presents an efficient and more economical alternative to traditional catalytic approaches. The Brønsted acid is believed to activate the carboxylic acid, facilitating the nucleophilic attack by the chlorinating agent. This dual activation mechanism, involving both the thionyl chloride and the acid, allows the reaction to proceed smoothly under milder conditions and in shorter time frames, offering excellent yields for a range of substrates. tandfonline.com

| Method | Chlorinating Agent | Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Traditional | Thionyl Chloride | DMF (cat.) | 1,2-dichloroethane | Reflux | 3 | ~100 chemicalbook.com |

| Innovation | Thionyl Chloride | Brønsted Acid | None / Toluene | 70-90 | 0.5 - 2 | >95 tandfonline.com |

Trichlorotriazine (B8581814) (TCT) with Formamide (B127407) Catalysis

A novel and highly cost-effective method for chlorinating carboxylic acids involves the use of trichlorotriazine (TCT) in the presence of a catalytic amount of a Lewis base, such as N-formylpyrrolidine (FPyr). rsc.org TCT is an inexpensive and stable reagent. The catalytic cycle is driven by the formamide catalyst, which activates the carboxylic acid, enabling the reaction with TCT to proceed efficiently. This system is distinguished by its excellent waste balance and scalability, making it a greener alternative to methods employing stoichiometric amounts of reagents like oxalyl chloride or thionyl chloride. rsc.org The resulting acid chlorides are produced in high yield and can be used in subsequent reactions without extensive purification. rsc.org

| Parameter | Traditional Method (Oxalyl Chloride) | Innovative Method (TCT/FPyr) |

| Chlorinating Agent | Oxalyl Chloride | Trichlorotriazine (TCT) |

| Catalyst | N,N-dimethylformamide (DMF) | N-formylpyrrolidine (FPyr) |

| Reagent Stoichiometry | >1.0 equivalent | ≤0.4 equivalent rsc.org |

| Cost-Efficiency | Moderate | Excellent rsc.org |

| Waste Profile | High | Low (E-factor down to 3) rsc.org |

Phosphorus-Based Reagent Systems

Phosphorus-based reagents offer another avenue for the mild and efficient synthesis of acyl chlorides. Systems combining triphenylphosphine (B44618) (PPh₃) with a chlorine source, such as trichloroacetonitrile (B146778) (Cl₃CCN), can convert carboxylic acids to their corresponding chlorides under acid-free conditions. researchgate.net This is particularly advantageous for substrates that are sensitive to acidic environments. The reactivity of these systems is dependent on the substituents of the chlorinating agent, with electron-withdrawing groups enhancing the reaction rate. researchgate.net Another related approach involves using a phosphine (B1218219) derivative as a catalyst in conjunction with a chlorinating agent, which has been shown to be effective for preparing fluorinated m-nitrobenzoyl chlorides with high purity and yield. google.com

| Feature | Description |

| Reagent System | Triphenylphosphine (PPh₃) + Trichloroacetonitrile (Cl₃CCN) |

| Key Advantage | Reaction proceeds under mild, acid-free conditions. researchgate.net |

| Applicability | Suitable for acid-sensitive substrates. |

| Yield | Generally high for desired acyl chlorides. researchgate.net |

These innovative methodologies represent significant progress in the synthesis of acyl chlorides like this compound. They provide chemists with a broader toolkit to choose from, allowing for the optimization of syntheses based on criteria such as substrate sensitivity, cost, environmental impact, and scalability.

Mechanistic Studies of 2 Methyl 3 Nitrobenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The core reactivity of 2-methyl-3-nitrobenzoyl chloride lies in nucleophilic acyl substitution. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. libretexts.orgyoutube.com The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, thereby influencing the rate of these reactions.

Reactions with Amines (Amidations)

The reaction of this compound with amines, a process known as amidation, proceeds readily to form N-substituted amides. chemguide.co.uk The reaction mechanism follows the nucleophilic addition-elimination pathway, where the amine acts as the nucleophile. chemguide.co.uk The initial attack of the amine's lone pair of electrons on the carbonyl carbon forms a tetrahedral intermediate. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, often by another molecule of the amine, to yield the final amide product and an ammonium (B1175870) chloride salt. chemguide.co.uk

For instance, the reaction with ethylamine (B1201723) yields N-ethyl-2-methyl-3-nitrobenzamide. chemguide.co.uk The general conditions for these reactions often involve using a suitable solvent like tetrahydrofuran (B95107) or dichloromethane (B109758) and may include a non-nucleophilic base to neutralize the hydrogen chloride byproduct. researchgate.net

Table 1: Amidation Reaction Parameters

| Amine | Solvent | Base | Product |

| Ethylamine | Dichloromethane | Triethylamine | N-ethyl-2-methyl-3-nitrobenzamide |

| Aniline | Tetrahydrofuran | Pyridine (B92270) | N-phenyl-2-methyl-3-nitrobenzamide |

| Ammonia | Diethyl ether | - | 2-Methyl-3-nitrobenzamide |

This table presents illustrative examples of amidation reactions.

Reactions with Alcohols (Esterifications)

Similarly, this compound reacts with alcohols to form esters, a reaction termed esterification. rsc.org This reaction also proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgrsc.org The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. youtube.com The subsequent elimination of the chloride ion leads to the formation of the corresponding ester. youtube.com These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. researchgate.net

The choice of solvent can be critical, with aprotic solvents like THF or dichloromethane being common choices to avoid unwanted side reactions with the solvent. researchgate.net In some cases, the alcohol itself can serve as the solvent. rsc.org

Table 2: Esterification Reaction Parameters

| Alcohol | Solvent | Base | Product |

| Ethanol | Ethanol | Pyridine | Ethyl 2-methyl-3-nitrobenzoate |

| Methanol | Dichloromethane | Triethylamine | Methyl 2-methyl-3-nitrobenzoate |

| Isopropanol | Tetrahydrofuran | - | Isopropyl 2-methyl-3-nitrobenzoate |

This table provides representative examples of esterification reactions.

Theoretical Considerations of Reaction Mechanisms

The reactivity of this compound in nucleophilic acyl substitution is significantly influenced by the electronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl group towards nucleophilic attack. quora.comnih.gov This activation arises from the inductive withdrawal of electron density from the carbonyl carbon, making it more electrophilic.

Conversely, the methyl group is an electron-donating group, which slightly counteracts the effect of the nitro group. chemguide.co.uk However, the deactivating effect of the nitro group is dominant. The position of the nitro group at the meta-position to the carbonyl chloride functionality means its resonance effect does not directly delocalize the positive charge from the carbonyl carbon, but its strong inductive effect is the primary contributor to the enhanced reactivity. quora.com Computational studies and kinetic data would provide a more quantitative understanding of these substituent effects on the reaction rates and transition state energies.

Transformations Involving the Nitro Group

Beyond its influence on the acyl chloride reactivity, the nitro group itself can undergo chemical transformations, leading to a diverse range of derivatives.

Reduction to Amino Derivatives

A significant transformation of the nitro group in this compound is its reduction to an amino group. evitachem.com This reduction can be achieved using various reducing agents, with common methods including catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. evitachem.comresearchgate.net Other reducing systems like stannous chloride (SnCl₂) in hydrochloric acid or iron dust in an acidic medium can also be employed. rsc.orgspcmc.ac.in

The product of this reduction is 2-amino-3-methylbenzoyl chloride, although the stability of this product can be a concern as the amino group can potentially react with the acyl chloride functionality of another molecule. Often, the reduction is performed on the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, followed by conversion to the acyl chloride. google.com This two-step approach can provide better yields and purity of the desired amino-substituted benzoyl chloride. google.com

Table 3: Reduction of Nitro Group

| Starting Material | Reducing Agent | Product |

| This compound | H₂/Pd/C | 2-Amino-3-methylbenzoyl chloride |

| 2-Methyl-3-nitrobenzoic acid | Fe/HCl | 2-Amino-3-methylbenzoic acid |

| This compound | SnCl₂/HCl | 2-Amino-3-methylbenzoyl chloride |

This table outlines common methods for the reduction of the nitro group.

Impact on Aromatic Reactivity

The nitro group profoundly impacts the reactivity of the aromatic ring. As a powerful deactivating group, it significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. quora.comnih.gov The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, creates partial positive charges at the ortho and para positions relative to itself. quora.comepa.gov

In this compound, the nitro group at the 3-position deactivates the entire ring. Any further electrophilic substitution would be directed to the positions meta to the nitro group, which are the 5-position and, to a lesser extent, the 1-position (already substituted). However, due to the strong deactivation, such reactions would require harsh conditions. Conversely, the electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution, although this is less common for benzoyl chlorides compared to other nitroaromatics. quora.com

Transformations Involving the Methyl Group

The methyl group attached to the aromatic ring, while generally less reactive than the acyl chloride, can undergo specific transformations under appropriate conditions. Its reactivity is influenced by the electronic effects of the adjacent nitro and benzoyl chloride groups.

The benzylic methyl group of this compound is susceptible to oxidation under harsh conditions. The use of strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation yields 2-carboxy-3-nitrobenzoyl chloride, which is a derivative of phthalic acid.

Common reagents employed for this type of oxidation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The reaction typically requires heating to proceed. The resulting dicarboxylic acid derivative is of interest in the synthesis of more complex poly-functional aromatic systems.

Beyond oxidation, other functionalization strategies for the methyl group are theoretically possible, though less commonly documented for this specific substrate. One potential pathway is benzylic halogenation via a free-radical mechanism. Using reagents like N-bromosuccinimide (NBS) with light or radical initiation could potentially introduce a halogen to the methyl group, converting it to a halomethyl group. youtube.com This functionalized intermediate could then serve as a handle for subsequent nucleophilic substitution reactions. However, the primary documented transformation for the methyl group remains its oxidation to a carboxylic acid.

Transition Metal-Catalyzed Coupling Reactions

The acyl chloride group is an excellent electrophile for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex ketones.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In these reactions, this compound can serve as the electrophilic partner. The general mechanism for these couplings, such as the Suzuki, Heck, and Stille reactions, involves a catalytic cycle centered on a palladium complex. nih.govsavemyexams.com

The catalytic cycle typically proceeds through three key steps: nih.govbeilstein-journals.org

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming a palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) complex, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final ketone product and regenerating the palladium(0) catalyst. savemyexams.com

These processes allow for the coupling of the 2-methyl-3-nitrobenzoyl moiety with a wide array of aryl, vinyl, or alkyl groups. For instance, its use as a reactant in the preparation of aroylindoles has been noted, which likely involves such a coupling strategy.

A more recently developed transformation involving acyl chlorides is the palladium-catalyzed carbochlorocarbonylation. nih.govchemrxiv.orgresearchgate.net This reaction involves the difunctionalization of an unsaturated carbon-carbon bond (an alkene or alkyne) with an acid chloride. nih.govacs.org In this process, the C-COCl bond of the acid chloride is formally cleaved and added across the multiple bond, generating a new, more complex acyl chloride. chemrxiv.orgresearchgate.net

This transformation is atom-economical and often proceeds under mild conditions without the need for exogenous carbon monoxide gas. nih.govchemrxiv.org While specific examples involving this compound are not extensively documented, the reaction is shown to tolerate a range of aryl-substituted acid chlorides, suggesting its potential applicability for this substrate. nih.govresearchgate.net

Comparative Reactivity Studies with Related Acyl Chlorides

The reactivity of this compound is best understood by comparing it to structurally similar acyl chlorides. The presence and position of the methyl and nitro groups significantly influence the electrophilicity of the carbonyl carbon.

The primary reaction of acyl chlorides is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. savemyexams.com The speed of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Effect of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring pulls electron density away from the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Compared to an analog without this group, such as 3-methylbenzoyl chloride , this compound is significantly more reactive towards nucleophiles.

Effect of Substituent Position: The relative positions of the substituents also play a role. While direct kinetic comparisons between isomers like 2-methyl-4-nitrobenzoyl chloride and this compound are not readily available in the searched literature, the electronic influence of a nitro group is generally strongest from the ortho and para positions. Nonetheless, a nitro group at the meta position still exerts a powerful inductive electron-withdrawing effect, enhancing reactivity compared to the non-nitrated analog.

The table below summarizes a qualitative comparison of reactivity based on these electronic principles.

| Compound | Key Substituents | Electronic Effect | Relative Reactivity (Nucleophilic Acyl Substitution) |

|---|---|---|---|

| This compound | -CH₃ (ortho), -NO₂ (meta) | -NO₂ is strongly electron-withdrawing (-I, -M); -CH₃ is weakly electron-donating (+I). The net effect is strong activation. | High |

| 3-Methylbenzoyl chloride | -CH₃ (meta) | -CH₃ is weakly electron-donating (+I). | Low |

| 2-Nitrobenzoyl chloride | -NO₂ (ortho) | -NO₂ is strongly electron-withdrawing (-I, -M). | Very High |

| 2-Methyl-4-nitrobenzoyl chloride | -CH₃ (ortho), -NO₂ (para) | -NO₂ is strongly electron-withdrawing (-I, -M), with a strong resonance effect from the para position. The net effect is very strong activation. | Very High |

Applications As a Key Synthetic Intermediate in Scholarly Research

Precursor in Pharmaceutical Building Blocks

2-Methyl-3-nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. evitachem.com Its electrophilic nature enables it to readily participate in nucleophilic substitution reactions, forming amides and other derivatives that are often scaffolds for biologically active molecules.

The compound is utilized in the preparation of aroylindoles, which are investigated as tubulin-inhibitory antimitotic agents. chemicalbook.comchemicalbook.com The synthesis of these heterocyclic structures is a key step in the development of potential new cancer therapeutics. The reactivity of this compound allows for its efficient incorporation into the indole (B1671886) framework.

This acyl chloride is a versatile building block for creating intricate molecular frameworks. It can undergo a variety of chemical transformations, including substitution, reduction of the nitro group to an amine, and oxidation of the methyl group, providing access to a wide range of complex derivatives. For instance, it has been used in the synthesis of 2-methyl-3-nitrobenzophenone, a key intermediate in the production of 1-nitroanthraquinone. google.com Research has also demonstrated its successful reaction with various nitroarenes to produce N-aryl amides, which are important structures in drug development.

Intermediate in Agrochemical Development

The applications of this compound and its precursor, 2-methyl-3-nitrobenzoic acid, extend into the field of agrochemical synthesis. evitachem.comontosight.ai The structural motifs derived from this compound can be incorporated into molecules designed to have specific activities relevant to agriculture.

Role in Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of specialty chemicals, including dyes. evitachem.comontosight.ai The chemical properties imparted by the methyl and nitro groups on the aromatic ring can influence the color and other properties of the final dye molecules. Furthermore, its precursor, 2-methyl-3-nitrobenzoic acid, is used in the synthesis of functionalized polymers with enhanced thermal stability and mechanical properties, highlighting its value in materials science. nbinno.com

Derivatization Strategies for Analytical Enhancement

While specific studies on the derivatization of this compound for analytical enhancement are not prevalent, the use of benzoyl chloride as a derivatizing agent to improve the sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS) analysis is well-documented. nih.govchromatographyonline.com This technique is particularly useful for polar analytes and can significantly lower the limit of detection for various classes of compounds. nih.gov The benzoylation reaction increases the hydrophobicity of analytes, leading to better retention and improved ionization efficiency in reversed-phase chromatography. chromatographyonline.com This general principle suggests that this compound could potentially be used in a similar manner to create derivatives with specific properties for enhanced analytical detection.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-methyl-3-nitrobenzoyl chloride. These methods allow for the determination of molecular geometries, electronic distributions, and orbital energies, which are fundamental to understanding the molecule's reactivity.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of aromatic compounds. For this compound, DFT calculations would reveal the influence of the electron-withdrawing nitro group and the electron-donating methyl group on the geometry and electronic distribution of the benzoyl chloride backbone.

The optimized molecular structure would show bond lengths and angles that are influenced by the electronic effects of the substituents. For instance, the carbon-carbonyl bond and the carbon-chlorine bond in the acyl chloride group are of particular interest as they are directly involved in nucleophilic acyl substitution reactions. The presence of the nitro group is expected to shorten the C-NO2 bond, indicating a strong interaction with the aromatic ring.

DFT calculations can also provide insights into the charge distribution within the molecule through methods like Mulliken population analysis. This analysis for this compound would likely show a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The nitrogen atom of the nitro group would also carry a positive charge, while the oxygen atoms would be negatively charged. This charge distribution is a key factor in determining the molecule's reactivity and intermolecular interactions.

To illustrate the type of data obtained from DFT calculations, the following table presents calculated geometric parameters for a related molecule, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), which demonstrates the level of detail that can be achieved.

Table 1: Selected Optimized Geometrical Parameters for a Related Heterocyclic Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C5-N6 | 1.363 | - |

| N6-H8 | 1.007 | - |

| C9-F12 | 1.355 | - |

| C4–S3–C5–N6 | - | 176.5 |

| N1–N2–C5–N6 | - | 176.5 |

Data adapted from a DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and is for illustrative purposes. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy. The distribution of these orbitals is also informative; the LUMO is likely to be localized on the carbonyl carbon and the nitro group, highlighting the electrophilic sites of the molecule.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For nitroaromatic compounds, a clear trend is often observed where the substitution pattern significantly influences the HOMO and LUMO energies. nih.gov

The following table illustrates the kind of data that can be obtained from a HOMO-LUMO analysis of a related imidazole (B134444) derivative, demonstrating how these values are used to understand chemical reactivity.

Table 2: Calculated Reactivity Descriptors for a Related Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data adapted from a theoretical study on an imidazole derivative and is for illustrative purposes. irjweb.com

Reaction Pathway Modeling and Energetics

Computational modeling of reaction pathways provides a dynamic view of chemical reactions, allowing for the characterization of transition states and the prediction of reaction outcomes.

Nucleophilic acyl substitution is a characteristic reaction of benzoyl chlorides. The mechanism typically involves the formation of a tetrahedral intermediate. researchgate.net Computational methods, particularly DFT, can be used to locate and characterize the transition state for this reaction. The transition state is a critical point on the potential energy surface that connects the reactants to the intermediate. Its geometry and energy determine the activation barrier of the reaction.

For the reaction of this compound with a nucleophile, transition state calculations would reveal a structure where the nucleophile is partially bonded to the carbonyl carbon and the carbon-chlorine bond is partially broken. The energy of this transition state, relative to the reactants, gives the activation energy, which is a key determinant of the reaction rate. Automated transition state theory calculations can be employed for high-throughput kinetic analysis of such reactions. nih.gov

The following table provides an example of calculated activation barriers for a different type of reaction, illustrating the data that can be obtained from such studies.

Table 3: Calculated Activation Barriers for CO2 and Epoxide Capture

| Reaction | Activation Barrier (kcal·mol−1) |

|---|---|

| CO2 Capture | +10.0 |

| Epoxide Capture | +30.0 |

Data adapted from a study on a tandem acylation/Diels-Alder reaction and is for illustrative purposes. beilstein-journals.org

By modeling the entire reaction pathway, including intermediates and transition states, it is possible to predict the most likely products of a reaction. For this compound, which has multiple reactive sites, computational modeling can help predict the regioselectivity of nucleophilic attack. While the carbonyl carbon is the primary electrophilic site, the aromatic ring can also undergo nucleophilic aromatic substitution under certain conditions, especially with the activating effect of the nitro group. nih.gov

Computational studies can compare the activation energies for attack at different positions, allowing for a prediction of the major product. The relative stabilities of the possible intermediates, such as the tetrahedral intermediate in acyl substitution versus a Meisenheimer complex in aromatic substitution, can also be calculated to predict the favored reaction pathway. libretexts.org These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Methyl-3-nitrobenzoyl chloride. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the methyl group protons at the C2 position are expected to appear as a distinct singlet, typically around δ 2.6 ppm. The aromatic protons exhibit more complex splitting patterns due to their electronic environment, which is influenced by the electron-withdrawing nitro (NO₂) and acyl chloride (COCl) groups. These groups deshield adjacent protons, causing them to resonate at lower fields.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.6 | Singlet |

| ¹H | Aromatic-H | 7.5 - 8.5 | Multiplet |

| ¹³C | -CH₃ | ~20-25 | - |

| ¹³C | Aromatic-C | ~120-150 | - |

| ¹³C | C=O | ~170 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent peaks include a strong absorption for the carbonyl (C=O) stretch of the acyl chloride, which typically appears at a high wavenumber, around 1760 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by two distinct stretching vibrations: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic ring and the methyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acyl Chloride) | Stretch | ~1760 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1530 |

| NO₂ (Nitro) | Symmetric Stretch | ~1350 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Methyl) | Stretch | 2850-2960 |

X-ray Crystallography for Absolute Structure Determination

However, obtaining suitable single crystals for analysis can be challenging due to the compound's low melting point (42–46°C) and its tendency to absorb moisture (hygroscopic nature). Specialized techniques, such as slow evaporation in an anhydrous solvent like hexane at low temperatures, can be employed to improve crystal quality. The resulting diffraction data is then refined using software programs like SHELXL to resolve structural details, such as the high thermal motion often observed in nitro groups. For example, a study on N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a nitrobenzoyl derivative, successfully determined its crystal structure, revealing it belonged to the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions of a = 8.1974(6) Å, b = 10.6696(7) Å, and c = 12.9766(8) Å. mdpi.com This demonstrates the level of detailed structural information that can be obtained.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For derivatives of this compound, such as its corresponding carboxylic acid (2-Methyl-3-nitrobenzoic acid), reverse-phase (RP) HPLC is commonly used. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. This technique is scalable and can be adapted for preparative separation to isolate impurities.

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of a chemical reaction in real-time. For instance, in the synthesis of an amide from this compound and an amine, small aliquots of the reaction mixture can be spotted onto a TLC plate at various time intervals. By spotting the starting materials (the benzoyl chloride and the amine) and the expected product as references, one can visually track the consumption of the reactants and the formation of the new product spot. This allows for a quick and efficient determination of when the reaction is complete. nih.gov

Surface Plasmon Resonance (SPR) for Interaction Studies of Derivatives

Surface Plasmon Resonance (SPR) is a sophisticated, label-free optical technique used to study molecular interactions in real time. While not used to analyze this compound directly, it is invaluable for characterizing the binding behavior of its derivatives, particularly in the context of drug discovery and chemical biology.

In a typical SPR experiment, a derivative of this compound, which may be part of a larger, biologically active molecule (the analyte), is flowed over a sensor chip onto which a target biomolecule, such as a protein (the ligand), has been immobilized. The interaction between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected and recorded. This data can be used to determine crucial kinetic and thermodynamic parameters of the binding event.

Key Parameters Determined by SPR:

Association rate constant (kₐ): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kₑ): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity. A lower Kₑ value indicates a stronger binding interaction.

This quantitative information is critical for understanding the mechanism of action of potential drug candidates derived from the this compound scaffold.

Future Research Trajectories and Innovations

Discovery of Novel Catalytic Systems for Functionalization

The functionalization of 2-Methyl-3-nitrobenzoyl chloride, a cornerstone for creating diverse molecular architectures, is poised for significant advancement through the discovery of novel catalytic systems. Research is moving beyond traditional methods towards more sophisticated and efficient catalytic strategies.

One promising area is the development of cooperative catalytic systems . These systems, which involve the synergistic action of two or more catalysts, can enable transformations that are not possible with a single catalyst. For instance, the combination of palladium and copper catalysis has been shown to selectively achieve C-H arylation and acylation of azoles with carboxylic acids by tuning the phosphine (B1218219) ligand. rsc.org A similar cooperative approach, perhaps combining a Lewis acid with a transition metal catalyst, could offer unprecedented control over the reactivity of the acyl chloride group in this compound. nih.govacs.org For example, cooperative iridium and Lewis acid catalysis has been used for the activation of allenylic alcohols. acs.org

Photocatalysis represents another frontier with immense potential. Visible light-driven photocatalysis, using systems like rhodium ion-modified TiO₂, has been demonstrated for the formation of benzoyl azides from benzotrichlorides. elsevierpure.com This suggests that light-mediated processes could be developed for the functionalization of this compound under mild, ambient conditions. The use of photocatalysis could also enable novel radical-based transformations. For example, a combination of photoredox catalysis and a zirconocene (B1252598) catalyst has been used for the reductive homocoupling of benzyl (B1604629) chlorides, proceeding through a radical mechanism. nih.gov

Furthermore, the development of novel N-heterocyclic carbene (NHC) ligands for transition metals like nickel is expanding the scope of cross-coupling reactions. researchgate.netorganic-chemistry.org Nickel-NHC catalysts have shown high efficiency in the cross-coupling of challenging substrates, such as organosulfur compounds, by overcoming issues like catalyst poisoning that affect traditional palladium catalysts. organic-chemistry.org The application of such robust catalytic systems to this compound could enable a wider range of cross-coupling partners and functional group tolerance.

| Catalytic System Type | Potential Application for this compound | Key Advantages |

| Cooperative Catalysis (e.g., Pd/Cu) | Selective C-H acylation of various substrates. rsc.org | Tunable selectivity, mild reaction conditions. rsc.org |

| Photocatalysis (e.g., Rh³⁺/TiO₂) | Activation of the acyl chloride for novel transformations under visible light. elsevierpure.com | Use of light as a traceless reagent, mild conditions. elsevierpure.com |

| Nickel-NHC Catalysis | Robust cross-coupling reactions with a wide range of nucleophiles. researchgate.netorganic-chemistry.org | High functional group tolerance, resistance to catalyst poisoning. organic-chemistry.org |

Development of Chemo- and Regioselective Transformations

The presence of three distinct reactive sites—the acyl chloride, the nitro group, and the methyl group—on this compound presents a significant challenge and opportunity for developing highly selective chemical transformations. evitachem.com Future research will undoubtedly focus on achieving precise control over which functional group reacts, a concept known as chemoselectivity, and at which position, known as regioselectivity.

Nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for achieving chemo- and regioselectivity. nih.gov For example, nickel catalysis has been successfully employed for the reductive benzylarylation of unactivated alkenes with o-bromobenzyl chlorides, demonstrating high selectivity. This suggests that nickel-based systems could be designed to selectively activate the C-Cl bond of the acyl chloride in this compound while leaving the nitro and methyl groups untouched. The development of specific ligands, such as benzonitrile (B105546) ligands, is crucial for tuning the reactivity and selectivity of these nickel-catalyzed transformations. scholaris.ca

The inherent differences in reactivity between the functional groups can also be exploited. The acyl chloride is a hard electrophile, while the aromatic ring can be subject to nucleophilic aromatic substitution under certain conditions. Research into difunctional electrophiles has shown that remarkable chemoselectivity can be achieved in reactions with organolithium compounds by using techniques like flash chemistry, which allows for extremely fast mixing and precise temperature control. scispace.com Similar principles could be applied to control the reactivity of this compound with various nucleophiles.

Furthermore, studies on related di-functionalized benzoyl chlorides, such as m-(chlorosulfonyl)benzoyl chloride, have demonstrated that the difference in reactivity between the sulfonyl chloride and the aroyl chloride can be exploited for chemoselective synthesis. nih.gov This work highlights the potential for developing selective reactions for this compound by carefully choosing reagents and reaction conditions.

| Transformation Type | Catalytic System/Method | Potential Selective Reaction on this compound |

| Cross-Coupling | Nickel-NHC catalysis researchgate.netorganic-chemistry.org | Selective reaction at the acyl chloride group. |

| Nucleophilic Acyl Substitution | Flash Chemistry scispace.com | Chemoselective reaction with organometallics at the acyl chloride. |

| Chemoselective Amidation | Controlled reaction conditions | Selective reaction at the more reactive acyl chloride over other groups. nih.gov |

Advancements in Sustainable Synthesis Protocols

The traditional synthesis of this compound often involves harsh reagents and conditions, such as nitrating mixtures of concentrated nitric and sulfuric acids and the use of chlorinating agents like thionyl chloride. evitachem.com A significant future research trajectory is the development of more sustainable and environmentally friendly synthesis protocols.

A key area for improvement is the nitration step. Flow chemistry is emerging as a powerful technology for conducting hazardous reactions like nitration with enhanced safety and efficiency. europa.euewadirect.com Performing the nitration of 2-methylbenzoyl chloride in a continuous flow reactor allows for better control of reaction temperature, rapid heat dissipation, and minimizes the volume of hazardous materials at any given time, thus preventing hot-spot generation and potential runaway reactions. europa.euewadirect.com This technology has been successfully applied to the synthesis of other nitroaromatic compounds and even sensitive molecules like nitrofurfural. acs.orgresearchgate.netnih.gov

Another avenue for sustainable synthesis is the use of greener reagents. A patent describes a method for the preparation of 2-methyl-3-nitrobenzoic acid, a precursor to the target compound, using dioxygen from the air as the oxidant to convert 3-nitro-o-xylene. google.com This method, which uses a catalyst at atmospheric pressure and allows for the recycling of the mother liquor, presents a much cleaner alternative to traditional oxidation methods. google.com

For the chlorination step, which converts the carboxylic acid to the acyl chloride, research into alternatives to hazardous reagents like thionyl chloride and phosphorus pentachloride is ongoing. orgsyn.org The use of milder, solid-supported chlorinating agents or catalytic methods could significantly improve the sustainability of this step.

| Synthesis Step | Sustainable Approach | Key Advantages |

| Nitration | Continuous Flow Chemistry europa.euewadirect.com | Enhanced safety, better temperature control, higher efficiency. europa.euewadirect.com |

| Oxidation of Precursor | Catalytic oxidation with dioxygen (air) google.com | Use of a green oxidant, lower cost, reduced pollution. google.com |

| Chlorination | Development of milder chlorinating agents | Reduced use of hazardous reagents, improved safety profile. |

Exploration of Undiscovered Reactivity Modes

Beyond the established substitution, reduction, and oxidation reactions, future research is expected to uncover novel reactivity modes for this compound, driven by its unique combination of functional groups. evitachem.com

The exploration of radical reactions is a particularly promising frontier. The nitro group can influence the electronic properties of the aromatic ring and participate in single-electron transfer (SET) processes. Studies on the reaction of 4-nitrobenzoyl chloride with pyridinyl radicals have provided insights into the kinetics of such electron transfer processes. publish.csiro.au The photodissociation of benzoyl chloride has been shown to generate both chlorine radicals and molecular HCl through different electronic states, indicating the potential for light-induced radical pathways. nih.gov Harnessing these radical intermediates through photocatalysis or other initiation methods could lead to entirely new bond-forming strategies.

The possibility of cycloaddition reactions involving this compound is another area ripe for exploration. While the acyl chloride itself is not a typical dienophile or dipolarophile, it could be converted in situ into a more reactive species. For example, the reaction of benzoyl chlorides with intermediates generated from isocyanides and acetylenic esters can lead to the formation of functionalized dihydropyrroles and furans. researchgate.net Investigating similar multicomponent reactions with this compound could unlock new pathways to complex heterocyclic structures. The nitro group could also potentially participate in intramolecular cycloadditions after being reduced to a nitroso group.

Furthermore, the Cannizzaro reaction, a self-oxidation-reduction of aldehydes lacking α-hydrogens, provides a conceptual framework for exploring disproportionation reactions. byjus.com While this compound is not an aldehyde, investigating its behavior under strongly basic conditions could reveal unexpected redox transformations involving the interplay between the acyl chloride and nitro functionalities.

| Reactivity Mode | Potential Trigger | Resulting Transformation |

| Radical Reactions | Photocatalysis, single-electron transfer publish.csiro.aunih.gov | Novel C-C and C-heteroatom bond formations. |

| Cycloaddition Reactions | Multicomponent reaction setups researchgate.net | Synthesis of complex heterocyclic scaffolds. |

| Intramolecular Redox | Strong basic or reducing conditions | Unexpected rearrangements or functional group transformations. |

Q & A

Q. What are the common methods for synthesizing 2-methyl-3-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves the conversion of the corresponding carboxylic acid (2-methyl-3-nitrobenzoic acid) using chlorinating agents. Key methods include:

- Thionyl chloride (SOCl₂): This reagent is widely used due to its efficiency in generating acyl chlorides. Reaction conditions (e.g., reflux temperature, solvent selection) significantly impact purity. For instance, anhydrous conditions in toluene or benzene minimize side reactions like hydrolysis .

- Phosphorus trichloride (PCl₃) or oxychloride (POCl₃): These reagents require careful stoichiometric control to avoid over-chlorination or residual phosphorus byproducts. Reactions often proceed under milder temperatures compared to SOCl₂ .

- Safety note: Proper ventilation and moisture control are critical, as HCl gas is released during the reaction.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR: The methyl group at position 2 appears as a singlet (~δ 2.6 ppm in ¹H NMR), while the nitro group deshields adjacent aromatic protons, producing distinct splitting patterns. The carbonyl carbon (C=O) resonates near δ 170 ppm in ¹³C NMR .

- IR spectroscopy: Key peaks include the C=O stretch (~1760 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1530 and 1350 cm⁻¹) .

- Mass spectrometry (EI-MS): The molecular ion peak ([M]⁺) at m/z 199 (C₈H₆ClNO₃) and fragment ions (e.g., loss of Cl⁻ at m/z 164) confirm the structure .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling: Use nitrile gloves, chemical goggles, and a fume hood to avoid exposure to vapors. Immediate washing with soap and water is required upon skin contact .

- Storage: Store in airtight, moisture-resistant containers under inert gas (e.g., N₂) at 2–8°C. Avoid prolonged exposure to light, as photolytic decomposition may generate nitrosyl chloride (NOCl) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed using modern software tools?

- Crystal quality: The compound’s low melting point (42–46°C) and hygroscopic nature complicate crystal growth. Slow evaporation in anhydrous hexane at sub-ambient temperatures improves crystal stability .

- Data refinement: SHELXL is recommended for refining structures with high thermal motion in the nitro group. Residual electron density peaks near the chloride atom can be resolved using restraints on anisotropic displacement parameters .

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Reactivity modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the electrophilicity of the carbonyl carbon. The nitro group’s electron-withdrawing effect increases the partial positive charge on the carbonyl, favoring nucleophilic attack .

- Transition state analysis: IRC (Intrinsic Reaction Coordinate) calculations reveal steric effects from the methyl group, which may slow reactivity compared to unsubstituted analogs.

Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?

- Case study – Amidation vs. hydrolysis: Competing hydrolysis in aqueous conditions can be mitigated by using aprotic solvents (e.g., THF) and activating agents like DCC (dicyclohexylcarbodiimide). Kinetic studies via in situ ¹H NMR can monitor intermediate formation .

- Catalyst optimization: Lewis acids (e.g., FeCl₃) may accelerate acylation but risk side reactions with the nitro group. Screening catalysts under inert atmospheres reduces oxidative byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。